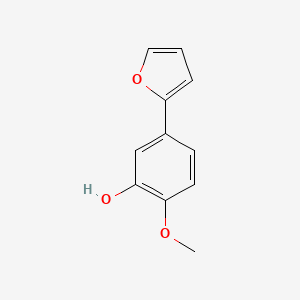

5-(Furan-2-YL)-2-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-13-11-5-4-8(7-9(11)12)10-3-2-6-14-10/h2-7,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMXOYWPJGRFMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00685396 | |

| Record name | 5-(Furan-2-yl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261969-65-6 | |

| Record name | 5-(Furan-2-yl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Precursor Selection for 5-(Furan-2-YL)-2-methoxyphenol

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.orghilarispublisher.com It involves deconstructing a target molecule into simpler, commercially available precursor structures. wikipedia.orgamazonaws.com For 5-(Furan-2-YL)-2-methoxyphenol, the most logical disconnection is the C-C bond linking the furan (B31954) and phenol (B47542) rings. This strategic cut suggests that the most effective forward synthesis would involve a cross-coupling reaction.

This disconnection generates two primary sets of synthons—idealized fragments representing the reactive species:

Pathway A: A furan-anion equivalent and a phenol-cation equivalent.

Pathway B: A furan-cation equivalent and a phenol-anion equivalent.

These synthons translate into tangible starting materials. For instance, a furan-anion equivalent can be a 2-furanyl organometallic reagent, such as 2-furanylboronic acid or a 2-furanylzinc halide. The corresponding phenol-cation equivalent would be an electrophilic phenol derivative, like 5-bromo-2-methoxyphenol (B1267044) or 5-iodo-2-methoxyphenol. The selection of precursors is guided by their commercial availability, stability, and compatibility with high-yielding cross-coupling methodologies.

Novel Reaction Pathways and Mechanistic Exploration in its Synthesis

The creation of the furan-phenol linkage is a key challenge that can be addressed through several modern synthetic routes.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds between aryl and heteroaryl systems. hud.ac.ukresearchgate.net Several methods are suitable for synthesizing 5-(Furan-2-YL)-2-methoxyphenol.

Suzuki Coupling: This reaction pairs an organoboron compound (e.g., 2-furanylboronic acid) with an organohalide (e.g., 5-bromo-2-methoxyphenol) in the presence of a palladium catalyst and a base. It is widely used due to the stability and low toxicity of the boronic acid reagents.

Negishi Coupling: This method involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and reactivity. wikipedia.orgnih.gov A potential pathway would involve coupling a 2-furanylzinc halide with 5-bromo-2-methoxyphenol.

Stille Coupling: This reaction utilizes an organostannane (organotin) reagent, such as 2-(tributylstannyl)furan, with an organohalide. While effective, the toxicity of organotin compounds has led to a preference for other methods in many applications.

| Reaction Type | Furan Reagent | Phenol Reagent | Typical Catalyst | Key Advantages |

|---|---|---|---|---|

| Suzuki Coupling | 2-Furanylboronic acid | 5-Bromo-2-methoxyphenol | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Stable, low-toxicity reagents; mild conditions. |

| Negishi Coupling | 2-Furanylzinc chloride | 5-Iodo-2-methoxyphenol | Pd(PPh₃)₄, NiCl₂(dppe) | High reactivity and functional group tolerance. wikipedia.org |

| Stille Coupling | 2-(Tributylstannyl)furan | 5-Bromo-2-methoxyphenol | Pd(PPh₃)₄ | Tolerant of many functional groups. |

Oxidative reactions present an alternative strategy for constructing heterocyclic systems. rsc.org In the context of furan-phenol compounds, these methods often involve the formation of a fused ring system, such as a benzofuran (B130515), through the intramolecular cyclization of a phenol derivative. researchgate.netnih.gov For instance, a copper-mediated oxidative annulation of a phenol with an unactivated internal alkyne can yield benzofuran derivatives. rsc.org While not a direct route to the target compound, these strategies highlight advanced methods for forming furan rings adjacent to phenolic moieties. Another approach involves the oxidative cyclization of ortho-cinnamyl phenols, catalyzed by palladium(II), to form functionalized benzofurans. researchgate.net

Furan's relatively low resonance energy allows it to participate in cycloaddition reactions where its aromaticity is temporarily lost. quora.comquimicaorganica.org The Diels-Alder [4+2] cycloaddition is a prime example, where furan acts as the diene. researchgate.netrsc.org

In a synthetic context, a furan molecule can react with a dienophile to form an oxabicycloheptene intermediate. quora.comyoutube.com This intermediate can then be converted through various transformations into highly substituted aromatic systems. A strategy for synthesizing the target molecule could involve a Diels-Alder reaction between furan and a dienophile attached to a precursor of the 2-methoxyphenol ring. Subsequent aromatization and functional group manipulation would lead to the final product. This approach offers a powerful method for constructing complex cyclic systems from simple starting materials. rsc.org

Optimization of Reaction Conditions and Yield Enhancement Protocols

Maximizing the yield and purity of 5-(Furan-2-YL)-2-methoxyphenol requires careful optimization of reaction parameters. For a given cross-coupling reaction, several factors are systematically varied:

Catalyst and Ligand: Screening different palladium or nickel catalysts and their associated ligands can dramatically impact reaction efficiency.

Solvent: The choice of solvent affects the solubility of reactants and the stability of catalytic intermediates.

Base: In reactions like the Suzuki coupling, the strength and type of base are critical.

Temperature and Time: Adjusting the reaction temperature and duration ensures complete conversion while minimizing side reactions.

| Parameter | Conditions Tested | Hypothetical Yield (%) | Remarks |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ | 75 vs. 85 | Pd(dppf)Cl₂ often shows higher activity. |

| Base | K₂CO₃ vs. Cs₂CO₃ vs. K₃PO₄ | 60 vs. 85 vs. 78 | Cs₂CO₃ is often superior in difficult couplings. |

| Solvent | Toluene vs. Dioxane vs. DMF | 70 vs. 85 vs. 82 | Dioxane/water mixtures are common and effective. |

| Temperature | 80 °C vs. 100 °C vs. 120 °C | 72 vs. 85 vs. 83 | 100 °C provides a balance of rate and stability. |

Synthesis of Structural Analogues and Derivatization Strategies for Structure-Activity Probes

The synthesis of structural analogues of 5-(Furan-2-YL)-2-methoxyphenol is crucial for exploring its potential applications, particularly in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov Derivatization strategies focus on modifying specific parts of the molecule:

Phenolic Ring Modification: The methoxy (B1213986) group can be replaced with other alkoxy groups, or additional substituents can be introduced onto the phenol ring. This is typically achieved by using different substituted phenol precursors in the cross-coupling step.

Furan Ring Modification: Substituents such as alkyl, halogen, or formyl groups can be introduced at the 3-, 4-, or 5-positions of the furan ring. This can be accomplished by starting with a pre-functionalized furan boronic acid or by post-synthesis modification of the furan ring.

Bioisosteric Replacement: The furan ring could be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to probe the importance of the oxygen heteroatom for biological activity.

These analogues are synthesized using the same fundamental reactions described previously, simply by substituting the initial building blocks.

| Analogue Name | Modification Site | Rationale for Synthesis | Potential Synthetic Route |

|---|---|---|---|

| 5-(Furan-2-yl)-2-ethoxyphenol | Phenol Ring | Probe effect of larger alkoxy group. | Suzuki coupling with 5-bromo-2-ethoxyphenol. |

| 5-(5-Methylfuran-2-yl)-2-methoxyphenol | Furan Ring | Investigate steric and electronic effects. | Suzuki coupling with 5-methylfuran-2-boronic acid. |

| 2-Methoxy-5-(thiophen-2-yl)phenol | Heterocycle Core | Bioisosteric replacement of furan. | Suzuki coupling with thiophene-2-boronic acid. |

Modifications on the Furan Moiety

The furan ring in 5-(furan-2-yl)-2-methoxyphenol is amenable to a variety of chemical modifications, allowing for the introduction of diverse functionalities. These transformations can significantly alter the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution: The furan nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack, primarily at the C5-position (the position adjacent to the methoxyphenol ring is considered C2). mdpi.com This reactivity can be harnessed to introduce a range of substituents. For instance, Vilsmeier-Haack formylation can introduce a formyl group, while Friedel-Crafts acylation can append various acyl moieties. Nitration and halogenation are also feasible, though they may require carefully controlled conditions to avoid polymerization or degradation of the furan ring.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-, nickel-, and copper-catalyzed cross-coupling reactions offer a powerful toolkit for the functionalization of the furan ring. acs.orgchemrxiv.orgresearchgate.net Halogenated derivatives of 5-(furan-2-yl)-2-methoxyphenol, which can be prepared via electrophilic halogenation, can serve as precursors for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide array of aryl, alkyl, alkynyl, and amino substituents, respectively.

Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions, providing a pathway to complex, three-dimensional structures. wikipedia.org This [4+2] cycloaddition with various dienophiles, such as maleic anhydride (B1165640) or acrylates, can lead to the formation of bridged bicyclic adducts. researchgate.netorganic-chemistry.org The reactivity of the furan in this context can be influenced by the nature of the substituent on the methoxyphenol ring.

Oxidation and Ring-Opening: The furan moiety can undergo oxidative ring-opening under specific conditions, leading to the formation of dicarbonyl compounds. nih.govdigitellinc.com This transformation fundamentally alters the heterocyclic core of the molecule and provides access to a different class of derivatives.

| Modification Type | Reagents and Conditions | Potential Products | Reference |

| Electrophilic Bromination | N-Bromosuccinimide (NBS), THF | 5-(5-Bromo-furan-2-yl)-2-methoxyphenol | mdpi.com |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 5-(5-Acyl-furan-2-yl)-2-methoxyphenol | kribb.re.kr |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-(5-Aryl-furan-2-yl)-2-methoxyphenol | acs.org |

| Diels-Alder Reaction | Maleic anhydride, heat | Bicyclic adduct | wikipedia.orgresearchgate.net |

| Oxidative Ring Opening | Oxidizing agent (e.g., m-CPBA) | Dicarbonyl derivative | nih.gov |

Substituent Variation on the Methoxyphenol Moiety

The methoxyphenol ring offers several sites for functionalization, allowing for systematic variation of substituents to modulate the compound's properties.

O-Demethylation and Etherification: The methoxy group is a key functional handle. O-demethylation can be achieved using strong acids like HBr or Lewis acids such as BBr₃, yielding the corresponding catechol derivative. organic-chemistry.org This dihydroxy functionality can then be selectively re-alkylated or acylated to introduce a variety of ether or ester groups. Transetherification reactions have also been reported for guaiacol-type structures, providing a route to other alkoxy derivatives. acs.orgbeilstein-journals.org

Electrophilic Aromatic Substitution: The methoxyphenol ring is activated towards electrophilic aromatic substitution, with the hydroxyl and methoxy groups directing incoming electrophiles primarily to the positions ortho and para to the hydroxyl group. conicet.gov.ar Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can be employed to introduce substituents at the C3, C4, and C6 positions. The regioselectivity of these reactions can be influenced by the steric hindrance imposed by the adjacent furan ring and the reaction conditions.

Cross-Coupling Reactions: Halogenated derivatives of the methoxyphenol ring can be utilized in cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling of a bromo-substituted methoxyphenol moiety with boronic acids can introduce aryl or alkyl groups. researchgate.netkribb.re.kr Similarly, Buchwald-Hartwig amination can be used to install amine functionalities. scielo.org.mxnih.gov

| Modification Type | Reagents and Conditions | Potential Products | Reference |

| O-Demethylation | Boron tribromide (BBr₃), DCM | 5-(Furan-2-yl)-benzene-1,2-diol | organic-chemistry.org |

| Etherification | Alkyl halide, base (e.g., K₂CO₃) | 5-(Furan-2-yl)-2-alkoxyphenol | acs.org |

| Nitration | Nitric acid, sulfuric acid | Nitro-substituted derivatives | conicet.gov.ar |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted derivatives | researchgate.netkribb.re.kr |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted derivatives | scielo.org.mxnih.gov |

Linker and Bridgehead Modification Approaches

Insertion of Linkers: Instead of a direct C-C bond, the two moieties can be connected through various linkers. For example, a methylene (B1212753) bridge can be introduced through multi-step synthetic sequences, potentially involving a Wittig reaction followed by reduction. A carbonyl linker can be installed via Friedel-Crafts acylation of furan with a methoxybenzoyl chloride derivative. Heteroatom linkers, such as an ether linkage, can be synthesized through an Ullmann condensation between a halofuran and a methoxyphenol. wikipedia.orgnih.gov

Synthesis of Bridged Analogues: More rigid structures can be obtained by creating bridged systems. Ring-closing metathesis (RCM) is a powerful strategy to form macrocycles or bridged structures. A synthetic intermediate bearing two terminal alkene chains, one on the furan and one on the methoxyphenol moiety, could be cyclized using a Grubbs catalyst to form a bridged biaryl system. The length and nature of the tethers would dictate the size and conformation of the resulting bridge.

Biaryl Oxidative Coupling: In some cases, intramolecular oxidative coupling reactions can be employed to form a new ring, effectively creating a bridged system. chemrxiv.org This approach would require a precursor where the furan and methoxyphenol moieties are held in proximity by a flexible linker.

| Modification Approach | Key Reaction Type | Resulting Structure | Reference |

| Methylene Linker | Wittig reaction, reduction | Furan-CH₂-Phenol derivative | N/A |

| Carbonyl Linker | Friedel-Crafts acylation | Furan-C(O)-Phenol derivative | N/A |

| Ether Linker | Ullmann condensation | Furan-O-Phenol derivative | wikipedia.orgnih.gov |

| Bridged System | Ring-Closing Metathesis (RCM) | Furan-bridge-Phenol derivative |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 5-(Furan-2-YL)-2-methoxyphenol. These calculations, grounded in the principles of quantum mechanics, provide detailed information about electron distribution and orbital energies, which are key determinants of the molecule's stability and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. globalresearchonline.netscribd.com It is particularly effective for predicting the molecular geometry and electronic properties of organic compounds like furan (B31954) derivatives. globalresearchonline.netekb.eg By applying DFT methods, such as those utilizing the B3LYP functional, it is possible to determine the optimized, lowest-energy three-dimensional structure of 5-(Furan-2-YL)-2-methoxyphenol. globalresearchonline.netscribd.commdpi.com

These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, providing a precise model of the molecular architecture. physchemres.org Furthermore, DFT is employed to calculate various electronic properties, including molecular orbital energies, dipole moments, and vibrational frequencies, which are essential for interpreting experimental spectroscopic data. dergipark.org.tr The accuracy of DFT makes it a cornerstone for theoretical studies on furan-containing molecules. mdpi.com

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comscirp.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. scirp.org For 5-(Furan-2-YL)-2-methoxyphenol, an analysis of its frontier orbitals would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack, thereby explaining the charge transfer interactions that govern its reactivity. irjweb.com

| Parameter | Significance in Molecular Analysis |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) Energy | Represents the energy of the outermost electrons; indicates the molecule's capacity to donate electrons. A higher energy value corresponds to a better electron donor. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Represents the energy of the lowest energy state for an accepted electron; indicates the molecule's capacity to accept electrons. A lower energy value corresponds to a better electron acceptor. |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). This gap is a measure of the molecule's excitability, chemical hardness, and kinetic stability. A smaller gap generally implies higher reactivity. |

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive behavior. researchgate.net

Different colors on the MEP surface represent varying levels of electrostatic potential. Typically, red areas indicate regions of negative potential, which are rich in electrons and prone to electrophilic attack. youtube.com Conversely, blue areas signify regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack. youtube.com An MEP analysis of 5-(Furan-2-YL)-2-methoxyphenol would reveal the distribution of charges across the molecule, highlighting the electronegative oxygen atoms of the furan and methoxy (B1213986) groups as likely sites of negative potential, and identifying potential hydrogen bond donor sites. This information is critical for understanding intermolecular interactions, such as those in drug-receptor binding. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com These simulations provide detailed information on the conformational flexibility of 5-(Furan-2-YL)-2-methoxyphenol and its non-covalent interactions with surrounding molecules, such as solvents or biological macromolecules. psu.edusemanticscholar.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can track the trajectory of each atom, revealing how the molecule changes its shape and interacts with its environment. This technique is instrumental in understanding the dynamic behavior that underpins a molecule's function. youtube.com

Reaction Mechanism Elucidation and Transition State Analysis using Computational Approaches

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions. nih.gov For reactions involving furan derivatives, theoretical approaches can be used to map out potential energy surfaces, identifying the structures of reactants, products, intermediates, and transition states. researchgate.netnycu.edu.tw By calculating the activation energies associated with different reaction pathways, chemists can predict the most likely mechanism. researchgate.net This type of analysis is invaluable for understanding the synthesis of 5-(Furan-2-YL)-2-methoxyphenol and for predicting its metabolic fate or degradation pathways. mdpi.com

In Silico Prediction of Structure-Activity Relationships (SAR) for Mechanistic Insights

Ligand-Protein Docking Studies (preliminary target interaction)

Currently, there are no publicly available research articles or data repositories detailing ligand-protein docking studies conducted specifically on 5-(Furan-2-YL)-2-methoxyphenol. Computational investigations into how this particular molecule interacts with protein binding sites, its potential binding affinities, and key molecular interactions have not been reported in the scientific literature. Therefore, no data tables or detailed findings on its preliminary target interactions can be provided.

Pharmacophore Modeling and Virtual Screening (mechanistic)

Similarly, the scientific literature lacks any studies focused on pharmacophore modeling and virtual screening for 5-(Furan-2-YL)-2-methoxyphenol. Research to identify the essential steric and electronic features of this compound that would govern its interaction with a biological target, and subsequent use of such a model for virtual screening of compound libraries, has not been published. As a result, there are no mechanistic insights, detailed research findings, or corresponding data tables to present for this specific area of computational analysis.

While computational studies exist for other molecules containing furan or methoxyphenol moieties, the strict focus on 5-(Furan-2-YL)-2-methoxyphenol as per the instructions prevents the inclusion of such related, but distinct, research. The information required to populate the requested sections with scientifically accurate and specific data is not available in the public domain.

Advanced Spectroscopic and Chromatographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 5-(Furan-2-YL)-2-methoxyphenol in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular structure.

In the ¹H NMR spectrum, the protons on the phenol (B47542) and furan (B31954) rings exhibit distinct chemical shifts and coupling patterns. The protons of the furan ring typically appear in a specific region, and their coupling constants (J-values) are characteristic of their relative positions (ortho, meta, para). stackexchange.com Similarly, the aromatic protons on the methoxyphenol ring can be assigned based on their multiplicity and chemical shifts. The methoxy (B1213986) group (-OCH₃) is expected to produce a sharp singlet, typically in the range of 3.8-4.0 ppm. The phenolic hydroxyl (-OH) proton signal can vary in chemical shift and may appear as a broad singlet, depending on the solvent and concentration. docbrown.info

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The chemical shift of the methoxy carbon is a useful indicator of its substitution pattern on the aromatic ring. researchgate.net The carbons of the furan and phenol rings resonate in the aromatic region, with their specific shifts influenced by the electron-donating effects of the hydroxyl and methoxy groups and the furan ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to definitively establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity between the furan and phenol moieties. nih.gov

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Phenolic -OH | ¹H | ~5.0 - 6.0 (broad s) | - |

| Methoxy -OCH₃ | ¹H | ~3.9 (s, 3H) | ~56.0 |

| Furan H-3' | ¹H | ~6.4 (dd) | ~106.0 |

| Furan H-4' | ¹H | ~6.5 (dd) | ~112.0 |

| Furan H-5' | ¹H | ~7.5 (dd) | ~143.0 |

| Phenol H-3 | ¹H | ~6.9 (d) | ~110.0 |

| Phenol H-4 | ¹H | ~7.0 (dd) | ~115.0 |

| Phenol H-6 | ¹H | ~7.1 (d) | ~118.0 |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Product Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of 5-(Furan-2-YL)-2-methoxyphenol and for elucidating its structure through fragmentation analysis. Using high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion ([M]⁺ or [M-H]⁻) can be measured, allowing for the calculation of its elemental formula with high accuracy. dphen1.com

Under electron ionization (EI), the molecule undergoes fragmentation, producing a unique pattern of fragment ions that serves as a molecular fingerprint. The fragmentation pathways can be predicted based on the structure. Common fragmentation processes for this molecule would include the loss of a methyl radical (•CH₃) from the methoxy group, resulting in an [M-15]⁺ ion. nih.gov Another expected fragmentation is the loss of carbon monoxide (CO) from the furan ring, a characteristic fragmentation for furan derivatives. ed.ac.uk Cleavage of the bond between the furan and phenol rings can lead to ions corresponding to the furan moiety or the methoxyphenol moiety. The fragmentation of the phenol ring itself may also occur. dphen1.com Tandem mass spectrometry (MS/MS) experiments can be used to isolate the molecular ion and induce its fragmentation under controlled conditions, providing further confirmation of the proposed fragmentation pathways. nih.gov

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 190 | [C₁₁H₁₀O₃]⁺• (Molecular Ion) | - |

| 175 | [M - CH₃]⁺ | •CH₃ |

| 162 | [M - CO]⁺• | CO |

| 147 | [M - CH₃ - CO]⁺ | •CH₃, CO |

| 123 | [C₇H₇O₂]⁺ (Methoxyphenol moiety) | C₄H₃O• |

| 93 | [C₆H₅O]⁺ (Phenol fragment) | - |

| 67 | [C₄H₃O]⁺ (Furan moiety) | C₇H₇O₂• |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding arrangements within 5-(Furan-2-YL)-2-methoxyphenol. researchgate.net These two techniques are complementary; FT-IR is sensitive to polar bonds and hetero-nuclear functional groups, while Raman spectroscopy is more sensitive to non-polar and homo-nuclear bonds. surfacesciencewestern.com

The FT-IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. ijaemr.com Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The asymmetric and symmetric C-H stretching of the methoxy group are expected in the 2950-2850 cm⁻¹ region. scielo.org.za The spectrum will also feature sharp peaks in the 1500-1600 cm⁻¹ range corresponding to C=C stretching vibrations within the aromatic phenol and furan rings. A strong absorption due to the C-O stretching of the phenol and the aryl ether of the methoxy group should be visible in the 1200-1300 cm⁻¹ region. libretexts.org

The Raman spectrum would confirm the presence of the aromatic rings through their characteristic ring-breathing modes. The complementarity of FT-IR and Raman is crucial for a complete vibrational analysis. thermofisher.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (Phenolic) | 3600 - 3200 | FT-IR (Broad) |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch (Methoxy) | 2950 - 2850 | FT-IR, Raman |

| Aromatic C=C Stretch (Ring) | 1600 - 1450 | FT-IR, Raman (Strong) |

| C-O Stretch (Phenol, Ether) | 1300 - 1200 | FT-IR (Strong) |

| Furan Ring Breathing | ~1000 - 800 | Raman (Strong) |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the molecule. The spectrum of 5-(Furan-2-YL)-2-methoxyphenol is expected to be dominated by π→π* transitions associated with the conjugated system formed by the interconnected furan and phenol rings.

Furan itself exhibits UV absorption, and the presence of the phenol ring extends the conjugation, leading to absorption at longer wavelengths (a bathochromic or red shift). globalresearchonline.netresearchgate.net The hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenol ring act as auxochromes, further shifting the absorption maxima to longer wavelengths due to their electron-donating nature. For comparison, 4-methoxyphenol (B1676288) shows absorption maxima at approximately 222 nm and 282 nm. sielc.com Therefore, it is anticipated that 5-(Furan-2-YL)-2-methoxyphenol will display strong absorption bands in the UV region, likely with maxima shifted to wavelengths longer than those of its individual constituent chromophores.

| Chromophore System | Expected λmax (nm) | Transition Type |

|---|---|---|

| Furan Ring | ~200 - 220 | π→π |

| Phenol Ring | ~210, ~270 | π→π |

| 5-(Furan-2-YL)-2-methoxyphenol | >220, >280 | π→π* |

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and torsional angles. semanticscholar.org While a specific crystal structure for 5-(Furan-2-YL)-2-methoxyphenol is not available, its solid-state conformation can be predicted based on structurally similar compounds.

| Structural Feature | Predicted Characteristic | Basis |

|---|---|---|

| Phenol Ring | Planar | Analogous Structures nih.gov |

| Furan Ring | Planar | Analogous Structures researchgate.net |

| Methoxy Group Conformation | Coplanar with phenol ring | Analogous Structures nih.gov |

| Intermolecular Interactions | O-H···O hydrogen bonding | Presence of phenolic -OH nih.gov |

Advanced Chromatographic Method Development for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of 5-(Furan-2-YL)-2-methoxyphenol and for separating it from potential isomers, starting materials, or byproducts. mdpi.com A reversed-phase HPLC (RP-HPLC) method is most suitable for this compound due to its moderate polarity.

Method development would typically involve a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. nih.gov The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). To ensure good peak shape for the phenolic compound, a small amount of acid (e.g., formic acid, acetic acid, or phosphoric acid) is usually added to the mobile phase to suppress the ionization of the hydroxyl group. sielc.com

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound while also separating it from any less polar or more polar impurities. dss.go.th Detection is typically achieved using a photodiode array (PDA) or UV-Vis detector set at one of the absorption maxima determined by UV-Vis spectroscopy. researchgate.net This method can be validated for linearity, accuracy, and precision to be used for quantitative analysis and purity determination.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis/PDA at λmax (e.g., ~285 nm) |

| Column Temperature | 25 - 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for the characterization of "5-(Furan-2-YL)-2-methoxyphenol" and its degradation or transformation products. This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The separation of components is achieved on a capillary column, often a non-polar or medium-polar column like a HP-5MS, based on their boiling points and affinity for the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that aids in its identification.

Studies on similar furan and phenolic compounds have demonstrated the utility of GC-MS in their analysis. For instance, the analysis of furan and its derivatives in food matrices is often performed using headspace or solid-phase microextraction (SPME) coupled with GC-MS. nih.govresearchgate.net These techniques are particularly effective for extracting and concentrating volatile furans from complex samples before their introduction into the GC-MS system. nih.govresearchgate.net Furthermore, pyrolysis-GC/MS is a valuable tool for studying the thermal decomposition of complex materials like lignin (B12514952), which is known to produce a variety of phenolic and furan-containing compounds. mdpi.comijabe.orgmdpi.com This suggests that pyrolysis-GC/MS could be employed to investigate the thermal stability and degradation products of "5-(Furan-2-YL)-2-methoxyphenol".

Illustrative GC-MS Operating Conditions for Furan and Phenolic Compound Analysis:

| Parameter | Condition | Reference |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | nih.gov |

| Injector Temperature | 280 °C | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Oven Program | Initial temp. 32°C, hold 4 min; ramp to 200°C at 20°C/min, hold 3 min | nih.gov |

| Ionization Mode | Electron Ionization (EI) | core.ac.uk |

| Mass Analyzer | Quadrupole | core.ac.uk |

Potential Volatile Products from "5-(Furan-2-YL)-2-methoxyphenol" Analysis by GC-MS:

The analysis of "5-(Furan-2-YL)-2-methoxyphenol" by GC-MS, particularly under pyrolytic conditions, could yield a range of volatile products. Based on the analysis of related structures from lignin pyrolysis, the following types of compounds might be expected. mdpi.comcore.ac.ukresearchgate.net

| Compound Class | Potential Products |

| Phenols | Guaiacol (B22219), 4-Methylguaiacol, Phenol |

| Furans | Furan, Furfural (B47365), 2-Methylfuran |

| Aromatics | Benzene, Toluene, Xylene |

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) offers a high-efficiency separation technique for a wide range of analytes, including charged and neutral molecules. nih.gov Its application in the analysis of phenolic compounds is well-established, making it a relevant technique for the characterization of "5-(Furan-2-YL)-2-methoxyphenol". nih.govmdpi.com CE methods provide advantages such as high resolution, short analysis times, and low consumption of reagents and samples. nih.gov

The separation in CE is based on the differential migration of analytes in an electric field within a narrow capillary filled with a background electrolyte (BGE). libretexts.org For phenolic compounds, which are typically acidic, separation is often achieved under basic conditions where they are ionized and can be separated based on their charge-to-size ratio. mdpi.com

Several modes of CE can be applied to the analysis of phenolic compounds:

Capillary Zone Electrophoresis (CZE): This is the most common mode of CE, where separation is based on differences in the electrophoretic mobility of the analytes. libretexts.org It has been successfully used for the separation of various phenolic acids and flavonoids. mdpi.com

Micellar Electrokinetic Chromatography (MEKC): This technique is suitable for the separation of both charged and neutral analytes. libretexts.org It employs surfactants in the BGE that form micelles, creating a pseudo-stationary phase. The partitioning of analytes between the micelles and the surrounding buffer allows for the separation of neutral compounds and improves the resolution of charged species. libretexts.org

The development of a CE method for "5-(Furan-2-YL)-2-methoxyphenol" would involve optimizing parameters such as the BGE composition and pH, applied voltage, and capillary temperature to achieve the desired separation. For instance, a study on the separation of phenol and methylphenols demonstrated that using a high pH buffer in methanol can enhance the separation of closely related phenolic compounds. helsinki.fi

Illustrative CE Parameters for Phenolic Compound Separation:

| Parameter | Condition | Reference |

| Capillary | Fused silica (B1680970) (e.g., 50 µm i.d.) | mdpi.com |

| Background Electrolyte | Borate buffer (pH 9-10) or Phosphate buffer | mdpi.comnih.gov |

| Applied Voltage | 15-30 kV | mdpi.comnih.gov |

| Detection | UV-Vis (e.g., 210 nm or 280 nm) | - |

| Injection | Hydrodynamic (pressure) | mdpi.com |

Potential CE Applications for "5-(Furan-2-YL)-2-methoxyphenol" Research:

| Application | Description |

| Purity Assessment | Determination of the purity of synthesized "5-(Furan-2-YL)-2-methoxyphenol" by separating it from potential impurities and starting materials. |

| Quantitative Analysis | Quantification of the compound in various samples, such as reaction mixtures or biological matrices, after proper method validation. |

| Stability Studies | Monitoring the degradation of the compound under different conditions (e.g., pH, temperature, light exposure) by observing the appearance of degradation products. |

| Interaction Studies | Investigating the binding of "5-(Furan-2-YL)-2-methoxyphenol" with other molecules, such as proteins or cyclodextrins, by observing changes in its migration time. |

Investigation of Biological Activities and Underlying Mechanistic Pathways Preclinical Focus

Enzyme Inhibition/Activation Studies and Mechanistic Characterization

There is no available scientific literature detailing studies on the enzymatic inhibition or activation properties of 5-(Furan-2-YL)-2-methoxyphenol.

Identification of Specific Enzyme Targets (e.g., NHE-1, COX/5-LOX, Carbonic Anhydrase)

No preclinical studies have been published that identify or investigate the interaction of 5-(Furan-2-YL)-2-methoxyphenol with specific enzyme targets such as the Na+/H+ exchanger-1 (NHE-1), cyclooxygenases (COX), 5-lipoxygenase (5-LOX), or carbonic anhydrases. While research exists on other furan-containing molecules as potential inhibitors of enzymes like 5-LOX and carbonic anhydrase, these findings are not directly applicable to 5-(Furan-2-YL)-2-methoxyphenol.

Kinetic Analysis of Enzyme Modulation

In the absence of identified enzyme targets, no kinetic analyses of enzyme modulation by 5-(Furan-2-YL)-2-methoxyphenol have been performed or published. Therefore, data regarding its mechanism of inhibition (e.g., competitive, non-competitive) and kinetic parameters such as Kᵢ (inhibition constant) or Kₘ (Michaelis constant) are not available.

Receptor Binding Profiling and Ligand-Target Interaction Analysis

There are no published studies on the receptor binding profile of 5-(Furan-2-YL)-2-methoxyphenol. Consequently, information regarding its affinity for specific biological receptors and the nature of its ligand-target interactions remains uncharacterized.

Cellular Pathway Modulation and Signal Transduction Studies (in vitro)

No in vitro studies have been found that investigate the effects of 5-(Furan-2-YL)-2-methoxyphenol on cellular pathway modulation or signal transduction.

Cell Cycle Progression Analysis

There is no available data from preclinical in vitro studies to indicate whether 5-(Furan-2-YL)-2-methoxyphenol has any effect on cell cycle progression. Studies on other structurally different furan-containing compounds have shown effects on the cell cycle, but this information cannot be extrapolated to the specific compound .

In Vivo Pharmacodynamic Studies in Animal Models (mechanistic effects)

Cardiovascular System Mechanistic Responses (e.g., NHE-1 inhibition effects on myocardial injury)

Preclinical research has highlighted the potential of furan-containing compounds to exert cardioprotective effects, primarily through the inhibition of the sodium/hydrogen exchanger-1 (NHE-1). NHE-1 is a crucial membrane protein involved in the regulation of intracellular pH and sodium levels. Its overactivation during cardiac ischemia and reperfusion is a key contributor to myocardial injury.

A notable example is the compound [5-(2-methoxy-5-fluorophenyl)furan-2-ylcarbonyl]guanidine (KR-32560) , a novel NHE-1 inhibitor. In a rat model of ischemia/reperfusion heart injury, KR-32560 demonstrated significant cardioprotective effects. The compound was shown to dose-dependently inhibit NHE-1-mediated rabbit platelet swelling induced by intracellular acidification. This inhibition is believed to be a key mechanism in reducing myocardial infarct size and ventricular arrhythmias.

Another related compound, [5-(2-methoxy-5-chlorophenyl)furan-2-ylcarbonyl]guanidine (KR-32570) , has also been investigated for its cardiovascular effects. nih.gov This novel guanidine (B92328) derivative exhibits antiplatelet activity, with its mechanism of action attributed to the inhibition of arachidonic acid release, thromboxane (B8750289) A2 (TXA2) synthase, the mobilization of cytosolic Ca2+, and NHE-1. nih.gov Specifically, KR-32570 was found to inhibit the aggregation of washed rabbit platelets induced by various agonists, including collagen, thrombin, and arachidonic acid. nih.gov It also impeded the conversion of PGH2 to TXB2 and the secretion of serotonin (B10506) from platelet dense-granules. nih.gov

Furthermore, studies on a series of 2-methoxy phenol (B47542) derivatives have revealed their potential in mitigating oxidative stress-induced vascular complications. researchgate.net One derivative, in particular, exhibited substantial antioxidant potential and vasorelaxant effects in preclinical models. researchgate.net This compound was shown to conserve endogenous antioxidants and suppress inflammatory markers, suggesting a cardioprotective role. researchgate.net

| Compound | Biological Activity | Underlying Mechanism | Model System |

|---|---|---|---|

| [5-(2-methoxy-5-fluorophenyl)furan-2-ylcarbonyl]guanidine (KR-32560) | Cardioprotective | NHE-1 inhibition | Rat model of ischemia/reperfusion heart injury; Rabbit platelets |

| [5-(2-methoxy-5-chlorophenyl)furan-2-ylcarbonyl]guanidine (KR-32570) | Antiplatelet | Inhibition of arachidonic acid release, TXA2 synthase, cytosolic Ca2+ mobilization, and NHE-1 | Washed rabbit platelets |

| 2-Methoxy Phenol Derivatives | Cardioprotective, Antioxidant, Vasorelaxant | Conservation of endogenous antioxidants, suppression of inflammatory markers | In vitro, in silico, and in vivo models |

Neurological System Mechanistic Responses (e.g., CNS activity)

The furan (B31954) moiety is a component of various compounds that have been investigated for their activity within the central nervous system (CNS). Preclinical studies suggest that furan derivatives may have neuroprotective and neuromodulatory properties.

One area of investigation is the role of furan-containing compounds in neurodegenerative diseases. For instance, a series of novel furan-2-yl-1H-pyrazoles were synthesized and evaluated for their ability to disrupt the aggregation of α-synuclein in vitro. nih.gov The aggregation of α-synuclein is a key pathological hallmark of Parkinson's disease. nih.gov The study found that these compounds inhibited α-synuclein aggregation with an efficacy comparable to the promising drug candidate anle138b. nih.gov

In a separate in silico study, the biological activity of 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenyl)ethanone was investigated. scilit.com The study predicted that this compound has the potential to act as an antiepileptic agent. scilit.com Molecular docking studies suggested that the compound could stably bind to the active sites of GABAA receptors, which are crucial for regulating neuronal excitability. scilit.com

| Compound/Compound Class | Biological Activity | Underlying Mechanism | Model System |

|---|---|---|---|

| Furan-2-yl-1H-pyrazoles | Inhibition of α-synuclein aggregation | Disruption of α-synuclein self-assembly | In vitro |

| 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenyl)ethanone | Potential antiepileptic | Predicted binding to GABAA receptors | In silico (molecular docking) |

Immunomodulatory Effects

Certain furan derivatives have been shown to possess immunomodulatory properties in preclinical models. These effects can be either immunostimulatory or immunosuppressive, depending on the specific compound and the context of the immune response.

An in vivo study investigated the immunomodulatory effects of 5-hydroxymethylfurfural (5-HMF) and 5,5'-oxydimethylenebis(2-furfural) (OMBF) , two furan derivatives found in some traditional Chinese medicine injections. nih.gov Using a popliteal lymph node assay, the study found that 5-HMF could act as a co-stimulatory signal to evoke a type-1 immune response, as indicated by increased production of IgG2a and IFN-γ. nih.gov In contrast, OMBF was found to elicit a mixed type-1 and type-2 immune response, elevating the production of IgG1, IgG2a, IL-4, and IFN-γ. nih.gov These findings suggest that both compounds have immunosensitizing potential, acting through different mechanisms. nih.gov

| Compound | Biological Activity | Underlying Mechanism | Model System |

|---|---|---|---|

| 5-hydroxymethylfurfural (5-HMF) | Immunostimulatory (Type-1 immune response) | Increased production of IgG2a and IFN-γ | In vivo (popliteal lymph node assay) |

| 5,5'-oxydimethylenebis(2-furfural) (OMBF) | Immunostimulatory (Mixed Type-1 and Type-2 immune response) | Increased production of IgG1, IgG2a, IL-4, and IFN-γ | In vivo (popliteal lymph node assay) |

Environmental Chemistry and Degradation Pathways

Atmospheric Oxidation Mechanisms of 5-(Furan-2-yl)-2-methoxyphenol

The atmospheric lifetime of 5-(Furan-2-yl)-2-methoxyphenol is primarily controlled by its reactions with key atmospheric oxidants. Due to the presence of both a furan (B31954) ring and a methoxyphenol moiety, the compound is susceptible to degradation initiated by hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). researchgate.netresearchgate.net While specific kinetic data for 5-(Furan-2-yl)-2-methoxyphenol are not available, the atmospheric chemistry of its constituent functional groups, furan and guaiacol (B22219) (2-methoxyphenol), provides a strong basis for understanding its likely transformation pathways.

Hydroxyl radicals are the primary daytime oxidant in the troposphere and are expected to react rapidly with 5-(Furan-2-yl)-2-methoxyphenol. dsawsp.org The reaction can proceed via two main pathways: •OH addition to the aromatic rings (both furan and phenol) and H-atom abstraction from the methoxy (B1213986) and hydroxyl groups. researchgate.netwhiterose.ac.uk For both furan and guaiacol, •OH addition to the electron-rich rings is the dominant reaction pathway. whiterose.ac.ukresearchgate.net

The reaction of •OH with the furan ring is known to be fast. whiterose.ac.uknih.govacs.org For guaiacol, the rate coefficient for its reaction with •OH radicals has been determined to be approximately (7.53 ± 0.41) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 294 K. rjraap.com This rapid reaction suggests a short atmospheric lifetime for guaiacol, estimated to be around 2 hours, assuming a typical daytime •OH concentration. rjraap.com Given the combined reactivity of the furan and methoxyphenol moieties, the atmospheric lifetime of 5-(Furan-2-yl)-2-methoxyphenol with respect to •OH radicals is expected to be similarly short, limiting its long-range atmospheric transport.

The initial •OH addition leads to the formation of highly reactive radical adducts, which can then react with molecular oxygen (O₂) to form peroxy radicals. These peroxy radicals can undergo further reactions, leading to the formation of a variety of oxygenated products and contributing to the formation of secondary organic aerosol (SOA). researchgate.net For guaiacol, oxidation products such as catechol, methyl glyoxylate, and malealdehyde (B1233635) have been identified. researchgate.net

Table 1: Rate Coefficients for the Gas-Phase Reaction of Hydroxyl Radicals with Compounds Structurally Related to 5-(Furan-2-yl)-2-methoxyphenol

| Compound | Rate Coefficient (k_OH) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| Furan | (3.34 ± 0.48) × 10⁻¹¹ | 298 | whiterose.ac.uk |

| 2-Methylfuran | (1.91 ± 0.32) × 10⁻¹¹ | 294 | researchgate.net |

| 2,5-Dimethylfuran (B142691) | (1.15 ± 0.07) × 10⁻¹⁰ | 298 | acs.org |

| Guaiacol (2-Methoxyphenol) | (7.53 ± 0.41) × 10⁻¹¹ | 294 | rjraap.com |

| Methoxybenzene | (2.20 ± 0.15) × 10⁻¹¹ | 294 | rjraap.com |

Ozone is another important atmospheric oxidant, particularly in polluted regions and during nighttime. The reaction of ozone with the furan ring proceeds via 1,3-dipolar cycloaddition, leading to the formation of a primary ozonide that can decompose to form various carbonyl compounds. copernicus.org The reaction rate constant for ozone with guaiacol is significantly slower than that with •OH radicals, with a reported value of approximately (0.40 ± 0.31) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ at 294 K. researchgate.netnih.govresearchgate.net This suggests that ozonolysis of the methoxyphenol moiety is a relatively slow degradation process, with an estimated atmospheric lifetime of about 43 to 150 days depending on the ozone concentration. mdpi.com However, the furan ring is more reactive towards ozone. For instance, the rate coefficient for the reaction of ozone with 2,5-dimethylfuran is (3.3 ± 1.0) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. rsc.org

Photodegradation, the direct breakdown of a molecule by solar radiation, is another potential atmospheric removal pathway. epa.gov Aromatic ethers and phenols can absorb UV radiation, which may lead to their degradation. nih.govmdpi.com However, for many volatile organic compounds, reaction with •OH radicals is a much more significant atmospheric sink than direct photolysis. bohrium.com The quantum yield, which is the efficiency of a photochemical process, would need to be determined for 5-(Furan-2-yl)-2-methoxyphenol to accurately assess the importance of this pathway. rsc.orgpcbiochemres.com

Table 2: Rate Coefficients for the Gas-Phase Reaction of Ozone with Compounds Structurally Related to 5-(Furan-2-yl)-2-methoxyphenol

| Compound | Rate Coefficient (k_O₃) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| Guaiacol (2-Methoxyphenol) | (0.40 ± 0.31) × 10⁻¹⁸ | 294 | nih.govresearchgate.net |

| 2,5-Dimethylfuran | (3.3 ± 1.0) × 10⁻¹⁶ | 299 | rsc.org |

| 2-Methoxypropene | (1.18 ± 0.13) × 10⁻¹⁷ | Ambient | mdpi.com |

Biodegradation and Biotransformation in Environmental Matrices

In soil and water, 5-(Furan-2-yl)-2-methoxyphenol is subject to microbial degradation. Both the furan and methoxyphenol moieties are derived from lignin (B12514952), a major component of plant biomass, and various microorganisms have evolved enzymatic pathways to break down these structures. mdpi.comresearchgate.net

The biodegradation of furanic compounds has been observed in several bacterial species, particularly Gram-negative aerobic bacteria. nih.gov The initial steps often involve oxidation or reduction of the substituent groups, followed by ring cleavage. sdiarticle4.com For example, furfural (B47365) is typically oxidized to furoic acid, which is then further metabolized. sdiarticle4.com Anaerobic degradation of furan derivatives is also possible, with intermediates such as furfuryl alcohol and furoic acid being converted to methane (B114726) and carbon dioxide by microbial consortia. copernicus.org

Methoxylated aromatic compounds can be biodegraded under both aerobic and anaerobic conditions. rjraap.comresearchgate.net A key initial step is often O-demethylation, which removes the methyl group from the methoxy substituent, yielding a dihydroxylated aromatic compound. ysu.edu This reaction is catalyzed by O-demethylases. The resulting catechols can then undergo ring cleavage by dioxygenases. Anaerobic degradation of methoxylated aromatics is also a recognized process, often involving reductive demethylation. rjraap.comresearchgate.netnih.gov

Given the presence of both a furan and a methoxyphenol structure, the biodegradation of 5-(Furan-2-yl)-2-methoxyphenol likely involves a combination of these pathways. It is plausible that soil and water microorganisms, such as certain species of Pseudomonas or white-rot fungi, could initiate degradation by either attacking the furan ring or by demethylating the methoxy group. nih.govcopernicus.org

Identification and Characterization of Environmental Transformation Products

The atmospheric oxidation of 5-(Furan-2-yl)-2-methoxyphenol is expected to generate a complex mixture of transformation products. Based on studies of similar compounds, ring-opening of the furan moiety would likely lead to the formation of dicarbonyls and carboxylic acids. rsc.org Oxidation of the methoxyphenol ring can result in the formation of catechols, quinones, and ring-cleavage products such as muconic acids. mdpi.comamazonaws.com In the presence of nitrogen oxides (NOx), nitrated phenols and catechols can also be formed, which are compounds of significant environmental concern. acs.org

In soil and water, microbial degradation would lead to a different suite of transformation products. Initial biotransformation could result in hydroxylated or carboxylated derivatives of the parent compound. nih.gov For instance, demethylation of the methoxy group would yield 5-(Furan-2-yl)benzene-1,2-diol. Further degradation would involve cleavage of the aromatic rings, ultimately leading to simpler organic acids that can be incorporated into central microbial metabolism. sdiarticle4.com Under anaerobic conditions, the final products of mineralization would be methane and carbon dioxide. researchgate.net

Adsorption, Leaching, and Transport Phenomena in Soil and Water Systems

The mobility of 5-(Furan-2-yl)-2-methoxyphenol in the environment is largely controlled by its adsorption to soil and sediment particles. bouldercounty.gov The sorption of phenolic compounds to soil is strongly influenced by the soil's organic carbon content and clay mineralogy. researchgate.net The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this adsorption. nih.gov While a specific Koc value for 5-(Furan-2-yl)-2-methoxyphenol is not available, the values for structurally similar compounds can provide an estimate of its potential mobility.

Phenolic compounds can be mobile in soils, and their leaching into groundwater is a potential concern. ieabioenergy.comresearchgate.net The extent of leaching depends on the compound's water solubility, its adsorption characteristics, and the hydrological conditions of the soil. researchgate.net The presence of both a polar hydroxyl group and a less polar furan ring in 5-(Furan-2-yl)-2-methoxyphenol suggests it may have moderate water solubility and mobility. Its transport in aquatic systems will be governed by advection, dispersion, and ongoing degradation processes. k-state.edu

Future Research Directions and Translational Perspectives Preclinical/theoretical

Design and Synthesis of Next-Generation Analogues with Tuned Mechanistic Properties

The development of next-generation analogues of 5-(Furan-2-YL)-2-methoxyphenol is a primary avenue for future research. The goal is to systematically modify the parent structure to fine-tune its physicochemical and biological properties. Key to this endeavor is understanding the structure-activity relationships (SAR) that govern its function. ijabbr.com Synthetic strategies would focus on targeted modifications to the furan (B31954) ring, the phenolic system, and the methoxy (B1213986) group to enhance potency, selectivity, and mechanistic action.

Potential synthetic modifications could include:

Substitution on the Furan Ring: Introducing various substituents (e.g., alkyl, halogen, nitro groups) at different positions on the furan ring can modulate electronic properties and steric interactions with biological targets. ijabbr.com

Alteration of the Phenolic Group: Converting the hydroxyl group to an ester or ether could alter bioavailability and metabolic stability.

Modification of the Methoxy Group: Demethylation to a catechol or substitution with larger alkoxy groups could impact antioxidant potential and receptor binding.

These synthetic efforts would aim to create a library of compounds with a spectrum of properties, allowing for detailed investigation into how specific structural changes affect biological outcomes. mdpi.com For instance, some furan-based derivatives have been designed and synthesized to act as tubulin polymerization inhibitors, demonstrating that modifications can direct the compound toward specific anticancer mechanisms. mdpi.comresearchgate.net

| Structural Modification Site | Example Modification | Hypothesized Effect on Mechanistic Properties |

|---|---|---|

| Furan Ring (Position 5) | Addition of an electron-withdrawing group (e.g., -NO2) | Alteration of electronic density, potentially enhancing interaction with specific protein residues. |

| Phenolic Hydroxyl Group | Conversion to a methyl ether | Increased lipophilicity, potentially improving cell membrane permeability. |

| Benzene Ring | Introduction of a second methoxy group | Enhanced antioxidant capacity and potential for altered binding site interactions. acs.org |

| Linkage between Rings | Introduction of a flexible alkyl chain | Modified conformational freedom, potentially allowing for adaptation to different binding pockets. |

Exploration of Novel Therapeutic Targets Based on Mechanistic Insights

A deeper understanding of how 5-(Furan-2-YL)-2-methoxyphenol interacts with biological systems can unveil novel therapeutic targets. The furan scaffold is present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.comresearchgate.netorientjchem.org Similarly, 2-methoxyphenols are known for their antioxidant and cyclooxygenase (COX)-2 inhibitory activities. nih.gov

Future research should employ high-throughput screening and computational modeling to identify protein targets. For example, molecular docking simulations could predict the binding affinity of the compound and its analogues to the colchicine-binding site of tubulin, a target for many anticancer drugs. acs.orgnih.gov Studies on related furan-containing molecules have shown that they can induce cell cycle arrest and apoptosis in cancer cells by disrupting microtubule polymerization. mdpi.comnih.gov Identifying the specific kinases, enzymes, or receptors that the compound modulates could open up new therapeutic strategies for diseases ranging from cancer to neurodegenerative disorders.

Advanced Materials Science Applications Derived from the Compound's Structure

The aromatic and heterocyclic nature of 5-(Furan-2-YL)-2-methoxyphenol suggests its potential as a building block for advanced materials. Furan-based polymers are gaining attention for their applications in creating sustainable and functional materials. rsc.org The reactivity of the furan ring, particularly its ability to undergo Diels-Alder reactions, allows for the creation of cross-linked polymers and other complex macromolecular structures. researchgate.net

Potential applications in materials science include:

Renewable Polymers: The compound could serve as a bio-based monomer for synthesizing polymers with unique thermal and mechanical properties. The coupling of biobased phenol (B47542) and furan derivatives is a key strategy for developing functional monomers for high-value polymers. rsc.org

Organic Electronics: The conjugated system formed by the furan and phenyl rings could be exploited in the development of organic semiconductors or conductors for use in flexible electronics and sensors.

Smart Materials: Derivatives could be designed to respond to specific stimuli (e.g., light, pH, temperature), leading to applications in drug delivery systems, self-healing materials, and environmental sensors.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Mechanistic Prediction

The integration of AI/ML in the study of 5-(Furan-2-YL)-2-methoxyphenol and its analogues would involve:

Predictive Modeling: ML algorithms can be trained on existing data from furan and phenol derivatives to predict the biological activity (e.g., cytotoxicity, enzyme inhibition) and physicochemical properties of newly designed analogues. nih.govacs.orgtandfonline.com This allows researchers to prioritize the synthesis of the most promising candidates.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties, exploring a vast chemical space to identify novel structures with high potential.

Mechanism Prediction: By analyzing large datasets from high-throughput screening and multi-omics studies, AI can identify patterns and correlations that are not apparent to human researchers, helping to predict the compound's mechanism of action and potential off-target effects. crimsonpublishers.com

| AI/ML Application | Description | Potential Impact on Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate chemical structure with biological activity. nih.gov | Rapidly screen virtual libraries of analogues to predict their potency and prioritize synthesis. |

| Generative Adversarial Networks (GANs) | Generates novel molecular structures with desired properties. | Discover next-generation analogues beyond intuitive chemical design. |

| Deep Learning for Image Analysis | Analyzes high-content cellular imaging data to identify phenotypic changes upon compound treatment. | Elucidate mechanism of action by observing effects on cellular morphology and organelles. |

| Natural Language Processing (NLP) | Mines scientific literature to identify potential therapeutic targets and safety concerns. | Aggregate existing knowledge to form new hypotheses for compound application. |

Addressing Synthetic Challenges and Enhancing Sustainability in Production

While the synthesis of furan-phenol structures is established, developing scalable, cost-effective, and environmentally friendly production methods remains a key challenge. Green chemistry principles should guide future synthetic work on 5-(Furan-2-YL)-2-methoxyphenol. cnchemshop.com This involves using renewable starting materials, minimizing the use of hazardous solvents and reagents, and improving energy efficiency. nih.gov

Future research in this area should focus on:

Bio-based Feedstocks: Investigating routes to synthesize the compound from lignocellulosic biomass, which is a rich source of both furan and phenolic structures. rsc.org Catalytic methods for converting biobased furanic derivatives into phenol derivatives are a promising area of green chemistry. researchgate.net

Catalytic Methods: Developing novel catalysts that can facilitate the coupling of furan and phenol precursors with high yield and selectivity, reducing the need for stoichiometric reagents and simplifying purification processes.

Flow Chemistry: Implementing continuous flow synthesis methods can improve safety, reduce reaction times, and allow for easier scalability compared to traditional batch processing.

Multi-omics Approaches for Deeper Mechanistic Understanding of Biological Activity

To gain a comprehensive understanding of the biological effects of 5-(Furan-2-YL)-2-methoxyphenol, a systems-level approach is necessary. Multi-omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, global view of the molecular changes that occur in cells or organisms upon treatment with the compound.

By integrating these datasets, researchers can:

Identify Pathways: Determine which cellular signaling pathways are significantly perturbed by the compound.

Discover Biomarkers: Find molecular biomarkers that indicate a response to the compound, which could be valuable for future clinical applications.

Uncover Off-Target Effects: Identify unintended molecular interactions, providing a more complete picture of the compound's biological activity.

This holistic approach will be crucial for translating preclinical findings into viable therapeutic or materials science applications, providing a deep mechanistic foundation for the future development of 5-(Furan-2-YL)-2-methoxyphenol and its derivatives.

Q & A

Q. What are the optimal synthetic routes for 5-(Furan-2-YL)-2-methoxyphenol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling a substituted furan moiety with a methoxyphenol precursor. For example, a Pd-catalyzed cross-coupling reaction or nucleophilic aromatic substitution can be employed. Optimization may include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling .

- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) to enhance reaction efficiency .

- Temperature control : Reactions often proceed at 80–100°C, with microwave-assisted synthesis reducing time .

- Purification : Column chromatography or recrystallization to isolate the compound (≥95% purity) .

Q. Which spectroscopic techniques are most effective for characterizing 5-(Furan-2-YL)-2-methoxyphenol?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : H and C NMR to identify methoxy (-OCH₃), phenolic -OH, and furan proton environments. Aromatic protons appear at δ 6.5–7.5 ppm, while methoxy groups resonate at δ ~3.8 ppm .

- FT-IR : Stretching vibrations for -OH (~3200 cm⁻¹), C-O (1250 cm⁻¹), and furan C=C (1600 cm⁻¹) .

- Mass spectrometry (HRMS) : Molecular ion peak [M+H]⁺ confirms the molecular weight (e.g., m/z 206.1 for C₁₁H₁₀O₃) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial studies suggest:

- Antioxidant activity : Scavenging of free radicals (e.g., DPPH assay) due to the phenolic -OH group .

- Enzyme modulation : Inhibition of cyclooxygenase-2 (COX-2) via interaction with its active site, measured via fluorescence quenching .

- Cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤50 µM to assess viability .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of 5-(Furan-2-YL)-2-methoxyphenol?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) can:

- Map electrostatic potential surfaces : Identify nucleophilic (phenolic oxygen) and electrophilic (furan ring) sites .

- Calculate HOMO-LUMO gaps : Predict charge-transfer interactions (e.g., ∆E ≈ 4.5 eV for antioxidant activity) .

- Simulate UV-Vis spectra : Compare computed λ_max (e.g., ~280 nm) with experimental data to validate electronic transitions .

Q. What strategies resolve contradictory data in biological activity profiles across studies?

- Methodological Answer : Contradictions may arise from assay conditions or impurity interference. Address via:

- Standardized protocols : Use identical cell lines (e.g., ATCC-certified) and solvent controls (e.g., DMSO ≤0.1%) .

- Metabolite profiling : LC-MS to rule out degradation products during bioassays .

- Dose-response validation : EC₅₀/IC₅₀ values should be replicated across ≥3 independent experiments .

Q. How should crystallographic software tools refine the three-dimensional structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.